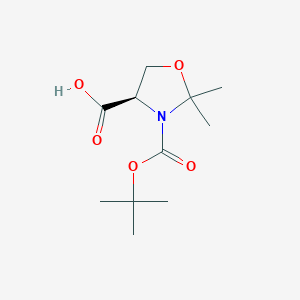

(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Vue d'ensemble

Description

(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is a chemical compound that belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.

Synthetic Routes and Reaction Conditions:

Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: The compound can be synthesized through a series of reactions starting with the appropriate starting materials, such as tert-butyl alcohol and a suitable amine precursor. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the oxazolidine ring.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the oxazolidine ring or other functional groups present in the molecule.

Substitution: Substitution reactions can occur at the oxazolidine ring or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones can be formed.

Reduction Products: Alcohols and amines are common reduction products.

Substitution Products: Different substituted oxazolidines and carboxylic acids can be obtained.

Mécanisme D'action

Target of Action

The primary target of ®-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is amino acids and peptides . This compound is used as a protecting group for these molecules, particularly in the synthesis of peptides .

Mode of Action

The compound acts as a protecting group for amines, which are strong nucleophiles and bases . It is used to convert amines into carbamates, thereby protecting them from reactions that could alter their structure or function . The compound’s mode of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding .

Biochemical Pathways

The compound plays a role in the biosynthetic pathways of peptides . It is involved in the formation of carbamates, which are intermediates in these pathways . The compound’s unique reactivity pattern, due to the crowded tert-butyl group, is highlighted in its applications in chemical transformations .

Pharmacokinetics

The compound’s pharmacokinetics involve its deprotection at high temperatures using a thermally stable ionic liquid . This process is efficient and sustainable, extending the possibility for extraction of water-soluble polar organic molecules . The ionic liquid used in this process has low viscosity and high thermal stability .

Result of Action

The result of the compound’s action is the protection of amino acids and peptides during synthesis . This protection allows for transformations of other functional groups without affecting the amines . After the synthesis, the compound can be removed through a deprotection process .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of an ionic liquid . High temperatures facilitate the deprotection process , while the ionic liquid provides a beneficial effect due to its low viscosity and high thermal stability .

Applications De Recherche Scientifique

This compound has several applications in scientific research, including:

Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions of amines during complex synthetic procedures.

Biology: The compound can be used in the study of enzyme mechanisms and inhibition, particularly in the context of protease inhibitors.

Industry: The compound can be used in the production of various chemicals and materials that require precise control over functional groups.

Comparaison Avec Des Composés Similaires

Boc-protected Amines: Other Boc-protected amines, such as (R)-3-(Boc-amino)piperidine, share similar properties and uses.

Oxazolidine Derivatives: Other oxazolidine derivatives with different substituents can be compared in terms of their reactivity and applications.

Uniqueness: (R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is unique due to its specific structure, which includes the Boc protecting group and the oxazolidine ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds.

Activité Biologique

(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, with the CAS number 660852-86-8, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- IUPAC Name : this compound

- SMILES Notation : COC(=O)C1COC(C)(C)N1C(=O)OC(C)(C)C

1. Antioxidant Properties

Research indicates that oxazolidine derivatives exhibit significant antioxidant activity. The presence of the tert-butoxycarbonyl group enhances the stability and solubility of the compound, which may contribute to its effectiveness in scavenging reactive oxygen species (ROS). This property is particularly relevant in the context of mitochondrial function and cellular redox balance, as oxidative stress is implicated in various diseases.

2. Neuroprotective Effects

Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative damage. For instance, a study on mitochondria-targeted antioxidants demonstrated that these compounds could mitigate ROS-induced cell death in neurodegenerative models . The oxazolidine structure may play a crucial role in stabilizing the active forms of these antioxidants.

3. Anti-inflammatory Activity

Preliminary data suggest that this compound may exhibit anti-inflammatory properties. In vitro studies have indicated that oxazolidine derivatives can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This activity could be attributed to the modulation of signaling pathways associated with inflammation.

Case Study 1: Neuroprotection in Cell Cultures

A recent study investigated the neuroprotective effects of this compound on mesangial cells exposed to oxidative stress. The results indicated a significant reduction in cell death and ROS levels when treated with this compound compared to untreated controls.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 45 ± 5 | 12 ± 1 |

| Compound Treatment | 85 ± 7 | 5 ± 0.5 |

Case Study 2: Inhibition of Cytokines

In another study focusing on inflammatory responses, this compound was shown to decrease levels of TNF-alpha and IL-6 in cultured macrophages.

| Cytokine | Control (pg/mL) | Compound Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 300 ± 20 | 150 ± 15 |

| IL-6 | 250 ± 30 | 100 ± 10 |

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in oxidative stress-related conditions and inflammatory diseases. The antioxidant properties coupled with neuroprotective effects make it a candidate for further research in neurodegenerative disorders.

Propriétés

IUPAC Name |

(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBSTJQGVZMSK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.